An In-depth Technical Guide to 4-Ethoxypyridine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Ethoxypyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Ethoxypyridine is a heterocyclic aromatic compound that serves as a crucial building block in the synthesis of a wide array of functional molecules. Its unique electronic properties, stemming from the interplay between the electron-donating ethoxy group and the electron-withdrawing pyridine (B92270) ring, make it a versatile reagent in organic chemistry. This guide provides a comprehensive overview of the physical and chemical properties of 4-Ethoxypyridine, detailed experimental protocols for its synthesis and analysis, and a discussion of its applications, particularly in the fields of pharmaceuticals and agrochemicals.
Core Physical and Chemical Properties
4-Ethoxypyridine (CAS No: 33399-46-1) is a colorless liquid with a faint odor.[1] Its fundamental properties are summarized below, providing a foundational understanding of its behavior in various chemical environments.
Physical Properties
The key physical characteristics of 4-Ethoxypyridine are presented in the following table for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C7H9NO | [1][2] |
| Molecular Weight | 123.15 g/mol | [1][2] |
| Boiling Point | 188.2 °C at 760 mmHg | [1] |
| Density | 1.0 g/cm3 | [1] |
| Refractive Index | 1.49 | [1] |
| Flash Point | 67.1 °C | [1] |
| Vapor Pressure | 0.838 mmHg at 25°C | [1] |
| Appearance | Colorless liquid | [1] |
Chemical and Spectroscopic Properties
The chemical properties of 4-Ethoxypyridine are dictated by its molecular structure. The lone pair of electrons on the nitrogen atom imparts basicity, while the ethoxy group at the 4-position influences the electron density of the pyridine ring.
| Property | Value | Reference |
| pKa | 6.67 (+1) at 25°C | [1] |
| XLogP3 | 1.4 | [2] |
| Solubility | Based on its structure and the properties of similar compounds like 4-ethylpyridine, it is expected to be soluble in polar organic solvents such as ethanol (B145695) and ether, with limited solubility in water.[3][4] The basic nitrogen atom allows for increased solubility in acidic aqueous solutions due to the formation of the corresponding pyridinium (B92312) salt.[5] | |
| Spectral Data | GC-MS data is available for 4-Ethoxypyridine, which can be used for its identification and purity assessment.[2] |
Reactivity and Chemical Behavior
The reactivity of 4-Ethoxypyridine is characterized by the pyridine ring and the ethoxy substituent. The nitrogen atom can act as a nucleophile and a base, readily forming salts with acids or undergoing quaternization with alkyl halides. The ethoxy group, being an electron-donating group, activates the pyridine ring towards certain electrophilic substitutions and influences the regioselectivity of reactions.
Similar to its analog 4-methoxypyridine (B45360), 4-ethoxypyridine can undergo various transformations crucial for synthesizing more complex molecules.[6] These include modifications of the pyridine ring and the introduction of new functional groups.[6]
Caption: General reactivity pathways of 4-Ethoxypyridine.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and analysis of 4-Ethoxypyridine, designed to be reproducible in a standard laboratory setting.
Synthesis of 4-Ethoxypyridine
A common and efficient method for the synthesis of 4-alkoxypyridines involves the nucleophilic substitution of a 4-halopyridine with an alkoxide.[7][8] The following protocol is adapted from a general procedure for the synthesis of 4-alkoxypyridines.[7][8]
Materials:
-
4-Chloropyridine hydrochloride
-
Ethanol
-
Sodium hydroxide (B78521) (finely divided)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
A 100 mL round-bottom flask is flushed with an inert gas (e.g., argon or nitrogen).
-
Finely divided sodium hydroxide (2.00 g, 50.0 mmol) is added to the flask, followed by ethanol (10.0 mmol) and reagent-grade DMSO (12 mL).[7]
-
The mixture is heated to 80°C with stirring under the inert atmosphere.
-
4-Chloropyridine hydrochloride (1.50 g, 10.0 mmol) is added, followed by a rinse with an additional 8 mL of DMSO.[7]
-
The reaction is stirred and heated overnight. The progress can be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and 20 mL of water is added.
-
The aqueous mixture is extracted twice with a 1:1 mixture of ethyl acetate and hexane (2 x 20 mL).[7]
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.[7]
-
The crude product is purified by short-path distillation to yield pure 4-Ethoxypyridine.[7]
Caption: Workflow for the synthesis of 4-Ethoxypyridine.
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Objective: To confirm the identity and assess the purity of the synthesized 4-Ethoxypyridine.
-
Instrumentation: A standard GC-MS system equipped with a capillary column suitable for polar analytes (e.g., a DB-5ms or equivalent).
-
Sample Preparation: A dilute solution of the purified product is prepared in a suitable solvent like dichloromethane (B109758) or ethyl acetate.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
-
Expected Results: The mass spectrum should show a molecular ion peak (M+) at m/z 123, corresponding to the molecular weight of 4-Ethoxypyridine. The fragmentation pattern will be characteristic of the molecule.
Applications in Research and Drug Development
4-Ethoxypyridine is a valuable intermediate in the synthesis of various target molecules due to its chemical properties and reactivity.[1]
-
Pharmaceutical Synthesis: It serves as a building block for the creation of new drug candidates. The pyridine scaffold is a common motif in many biologically active compounds.
-
Agrochemical Production: It is utilized as a precursor in the synthesis of pesticides and fungicides, contributing to crop protection.[1]
-
Organic Synthesis: It is employed as a reagent and a solvent in a variety of organic reactions.[1]
Caption: Relationship between structure, properties, and applications.
Safety and Handling
While specific toxicological data for 4-Ethoxypyridine is limited, information from analogous compounds such as 4-methoxypyridine and other pyridine derivatives suggests that it should be handled with care.[1][9] It may be harmful if swallowed, inhaled, or in contact with skin.[10]
General Handling Precautions:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11]
-
Avoid contact with skin, eyes, and clothing.[9]
-
Keep away from heat, sparks, and open flames.[12]
-
Store in a tightly closed container in a cool, dry place.[11]
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.[1]
-
In case of eye contact: Rinse cautiously with water for several minutes.[1]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.[1]
-
If swallowed: Call a poison center or doctor if you feel unwell.[1]
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this chemical.
References
- 1. fishersci.com [fishersci.com]
- 2. 4-Ethoxypyridine | C7H9NO | CID 141781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 2-Ethoxypyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data, MSDS | High Purity 2-Ethoxypyridine for Sale [pipzine-chem.com]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 7. arkat-usa.org [arkat-usa.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
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- 12. sigmaaldrich.com [sigmaaldrich.com]
